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molecular formula C17H23NO4 B061274 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid CAS No. 167262-68-2

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Cat. No. B061274
M. Wt: 305.4 g/mol
InChI Key: ZDWOYDIXKYSZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465489B1

Procedure details

Place 100 g of 4-phenylpiperidine-4-carboxylic acid and p-toluenesulphonic acid in 800 ml of dioxane, add 150 ml of water and 109.7 g of K2CO3. Heat to 60° C. then add, drop by drop, 60.7 g of (Boc)20 in 100 ml of dioxane. Leave for 4 hours with stirring at 60° C. then heat under reflux for 1 hour. Evaporate to dryness, take up the solid formed in water, acidify to a pH of 3 by the addition of 2 N HCl, then add ether. Filter the crystals formed, wash them in water then in ether. Evaporate the etherified filtrate to dryness, take up the residue in ether and filter the crystals formed and add to those already obtained in order to dry them. 71 g of the desired compound are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
109.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:16]1([CH3:26])[CH:21]=CC(S(O)(=O)=O)=C[CH:17]=1.[C:27]([O-])([O-:29])=[O:28].[K+].[K+].Cl>O1CCOCC1.CCOCC.O>[C:16]([O:29][C:27]([N:10]1[CH2:9][CH2:8][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:13]([OH:15])=[O:14])[CH2:12][CH2:11]1)=[O:28])([CH3:26])([CH3:21])[CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCNCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
109.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then add
CUSTOM
Type
CUSTOM
Details
Leave for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
then heat
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Evaporate to dryness
CUSTOM
Type
CUSTOM
Details
formed in water
FILTRATION
Type
FILTRATION
Details
Filter the crystals
CUSTOM
Type
CUSTOM
Details
formed
WASH
Type
WASH
Details
wash them in water
CUSTOM
Type
CUSTOM
Details
Evaporate the etherified filtrate to dryness
FILTRATION
Type
FILTRATION
Details
filter the crystals
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
add to
CUSTOM
Type
CUSTOM
Details
those already obtained in order
CUSTOM
Type
CUSTOM
Details
to dry them

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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